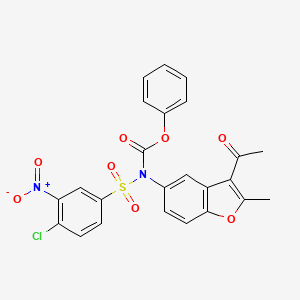

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate

Beschreibung

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The carbamate group is further modified with a sulfonyl linker attached to a 4-chloro-3-nitrophenyl moiety. The benzofuran scaffold is known for its role in bioactive molecules, while the sulfonyl carbamate group enhances electrophilicity and binding affinity to biological targets such as enzymes or receptors .

Eigenschaften

IUPAC Name |

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O8S/c1-14(28)23-15(2)34-22-11-8-16(12-19(22)23)26(24(29)35-17-6-4-3-5-7-17)36(32,33)18-9-10-20(25)21(13-18)27(30)31/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYKVXBQVCHJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound can be broken down into distinct functional groups that may contribute to its biological activity:

- Benzofuran moiety : Known for various pharmacological properties.

- Chloro-nitrophenyl group : Often associated with increased reactivity and potential biological interactions.

- Carbamate linkage : Commonly involved in enzyme inhibition mechanisms.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, the presence of the benzofuran structure has been linked to the inhibition of cancer cell proliferation. In vitro studies demonstrated that derivatives of benzofuran can induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells.

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation | |

| PC3 | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound's nitrophenyl group suggests potential antimicrobial properties. Research has shown that nitro-substituted phenols can exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The carbamate portion of the molecule may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, carbamate derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.

Case Studies

-

Study on Anticancer Activity :

A recent study evaluated the anticancer effects of similar compounds in a mouse model. The results indicated a significant reduction in tumor size when treated with a related benzofuran derivative, suggesting a promising avenue for further research into the target compound's efficacy. -

Antimicrobial Testing :

In another study, derivatives were tested against a panel of bacterial strains. The results showed that modifications to the nitrophenyl group enhanced antibacterial activity, indicating that the target compound might exhibit similar or enhanced effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Derivatives

The compound shares functional similarities with other aryl carbamates, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates and phenyl N-(4-chlorophenyl)carbamate. Key differences lie in the benzofuran core and the sulfonyl-nitroaryl substitution, which distinguish it from simpler chlorophenyl carbamates. For example:

Key Observations :

- The benzofuran core in the target compound likely enhances aromatic stacking interactions compared to simple phenyl carbamates.

Sulfonamide and Sulfonyl-Containing Analogues

The sulfonyl group in the target compound aligns it with sulfonamide drugs. For instance, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a sulfanyl group but lacks the benzofuran and nitro functionalities. Sulfonyl groups generally improve target selectivity and resistance to hydrolysis compared to sulfanyl derivatives .

Example Comparison :

- Target Compound : Sulfonyl linkage enhances stability and electrophilic reactivity.

- Pyrazole-sulfanyl derivative : Sulfanyl group may confer redox activity but lower hydrolytic stability .

Functional Group Impact on Lipophilicity

Lipophilicity (log k) data for phenyl carbamates (e.g., log k = 2.8–4.2 ) suggests that bulky substituents like benzofuran and nitro groups in the target compound could elevate log k beyond 4.5, aligning with trends observed in nitroaromatic compounds. This would favor membrane permeability but complicate aqueous formulation .

Research Findings and Hypotheses

- Synthetic Challenges : The benzofuran-sulfonyl carbamate structure requires multi-step synthesis, including Suzuki coupling for benzofuran formation and sulfonylation under anhydrous conditions .

- Biological Potential: Analogues with nitroaryl groups exhibit protease inhibition (e.g., HIV-1 protease), suggesting the target compound may share similar mechanisms .

- Toxicity Concerns : Nitro groups may pose mutagenic risks, necessitating further in vitro safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.